molecular formula C8H14O3 B3054664 Methyl 1-hydroxycyclohexanecarboxylate CAS No. 6149-50-4

Methyl 1-hydroxycyclohexanecarboxylate

Cat. No.: B3054664
CAS No.: 6149-50-4
M. Wt: 158.19 g/mol
InChI Key: PNEINDJVPFYBDT-UHFFFAOYSA-N
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Description

Significance of Hydroxylated Cyclohexanecarboxylates in Advanced Organic Synthesis

The introduction of a hydroxyl group onto the cyclohexanecarboxylate (B1212342) scaffold dramatically increases its synthetic utility. Hydroxylated cyclohexanecarboxylates are bifunctional molecules, possessing both a nucleophilic hydroxyl group and an electrophilic ester. This duality allows for a wide range of chemical transformations, enabling chemists to build molecular complexity in a controlled and predictable manner.

Contextualization within Cyclohexane (B81311) Derivative Research

Cyclohexane and its derivatives are fundamental components in the field of organic chemistry. fastercapital.com They are not only used as nonpolar solvents but also serve as crucial raw materials for the industrial production of polymers like nylon. worldofmolecules.com The chair and boat conformations of the cyclohexane ring have been a subject of intense study, providing a foundational understanding of stereochemistry and its influence on chemical reactivity.

In the realm of medicinal chemistry, the cyclohexane scaffold is a common feature in many drug molecules. Its three-dimensional structure allows for the precise spatial arrangement of functional groups, which is often critical for binding to biological targets. researchgate.net Furthermore, the functionalization of the cyclohexane ring, such as through hydroxylation, can significantly impact a molecule's pharmacokinetic properties, including its solubility and metabolic stability. Research into cyclohexane derivatives continues to yield novel compounds with a wide range of biological activities, from antimicrobial to anticancer properties. azjm.org

While extensive research exists for many hydroxylated cyclohexane derivatives, "Methyl 1-hydroxycyclohexanecarboxylate" itself appears to be a less-studied compound in the scientific literature. Much of the available data pertains to its isomers, such as methyl 2-hydroxycyclohexanecarboxylate and methyl 4-hydroxycyclohexanecarboxylate. Therefore, while we can infer some of the chemical behavior of this compound from its structural relatives, specific experimental data for this particular molecule is limited.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-7(9)8(10)5-3-2-4-6-8/h10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEINDJVPFYBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287255
Record name methyl 1-hydroxycyclohexanecarboxylate
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Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6149-50-4
Record name NSC49898
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 1-hydroxycyclohexanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Direct Esterification Approaches for Methyl 1-hydroxycyclohexanecarboxylate

The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of 1-hydroxycyclohexanecarboxylic acid with methanol (B129727). The process is an equilibrium reaction, and to achieve high yields of the desired ester, a large excess of methanol is typically employed to shift the equilibrium towards the product side. cymitquimica.com Common acidic catalysts for this transformation include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). cymitquimica.comnih.gov

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of methanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst. cymitquimica.comachemblock.com

To further drive the reaction to completion, the removal of water as it is formed is a common strategy. This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents. nih.gov

Synthetic Routes via 1-Hydroxycyclohexanecarboxylic Acid and Related Precursors

Esterification with Methanol under Acid Catalysis

As detailed in the Fischer-Speier esterification, the reaction of 1-hydroxycyclohexanecarboxylic acid with methanol in the presence of an acid catalyst is a primary route to this compound. The reaction conditions can be optimized to maximize the yield. One study on the Fischer esterification of acetic acid with ethanol, a similar system, demonstrated that increasing the molar ratio of alcohol to acid significantly improves the ester yield. For instance, using a 10-fold excess of alcohol resulted in a 97% yield, which increased to 99% with a 100-fold excess. nih.gov This principle is directly applicable to the synthesis of this compound.

Reactant 1Reactant 2CatalystKey Strategy
1-Hydroxycyclohexanecarboxylic acidMethanolH₂SO₄, HCl, or TsOHUse of excess methanol, removal of water

Reactions with Organometallic Reagents (e.g., Methyllithium)

While less common for the direct synthesis of esters from carboxylic acids, organometallic reagents can be employed in multi-step sequences. For instance, a carboxylic acid can be converted to its corresponding acid chloride, which can then react with an organometallic reagent. However, the direct reaction of a carboxylic acid with a strong nucleophile like methyllithium (B1224462) is generally not a preferred method for ester synthesis. This is because the acidic proton of the carboxylic acid will be rapidly deprotonated by the organolithium reagent in an acid-base reaction, forming a lithium carboxylate and methane. While the resulting carboxylate is less reactive towards further nucleophilic attack, under specific conditions, the addition of a second equivalent of the organolithium reagent can lead to the formation of a ketone after an aqueous workup.

A more relevant application of organometallic reagents in this context is the synthesis of the precursor, 1-hydroxycyclohexanecarboxylic acid itself, or its analogues. For example, the carbonation of a Grignard reagent derived from 1-chloro-1-methylcyclohexane (B1295254) is a known method for preparing 1-methylcyclohexanecarboxylic acid. researchgate.net

Industrial Production Strategies and Process Optimization

For the industrial-scale production of this compound, process optimization is crucial to ensure economic viability and high efficiency. Key parameters that are typically optimized include reaction temperature, catalyst concentration, and the molar ratio of reactants.

Temperature: The optimal temperature for Fischer esterification is generally between 50°C and 100°C. While higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions. mdpi.com

Catalyst Concentration: The amount of acid catalyst used is a critical factor. A sufficient amount is needed to achieve a reasonable reaction rate, but excessive amounts can lead to corrosion and complicate the purification process.

Reactant Ratio: As established by Le Chatelier's principle, using a significant excess of methanol is a key strategy to drive the equilibrium towards the formation of the ester. nih.gov

Process Intensification: Modern industrial processes often employ strategies for process intensification. This can include the use of reactive distillation, where the ester is continuously removed from the reaction mixture as it is formed, further shifting the equilibrium to the product side. The use of solid acid catalysts, such as ion-exchange resins, can also simplify the process by allowing for easier separation of the catalyst from the reaction mixture and potential for catalyst recycling.

Stereoselective Synthesis of Hydroxylated Cyclohexanecarboxylate (B1212342) Analogues

The synthesis of specific stereoisomers of hydroxylated cyclohexanecarboxylate analogues is of significant interest, particularly for applications in pharmaceuticals and agrochemicals. This often requires the use of stereoselective synthetic methods.

Chemoenzymatic Catalysis for Enantiopure Isomers (e.g., Asymmetric Reduction, Kinetic Resolution)

Chemoenzymatic methods, which combine chemical and enzymatic transformations, offer powerful tools for the synthesis of enantiopure compounds.

Asymmetric Reduction: A common strategy involves the asymmetric reduction of a prochiral ketone precursor. For example, the reduction of a methyl 2-oxocyclohexanecarboxylate derivative using a chiral catalyst or a biocatalyst (an enzyme or whole-cell system) can yield a specific stereoisomer of the corresponding methyl 2-hydroxycyclohexanecarboxylate. rsc.orgresearchgate.netnih.gov Biocatalytic reductions are often favored due to their high enantioselectivity and mild reaction conditions. researchgate.net Various microorganisms and plant tissues have been shown to effectively catalyze the asymmetric reduction of prochiral ketones. nih.gov

Kinetic Resolution: Kinetic resolution is another powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or enzyme. For instance, in the enzymatic kinetic resolution of a racemic mixture of a hydroxylated cyclohexanecarboxylate, an enzyme can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net Lipases are commonly used enzymes for this purpose. researchgate.net

MethodDescriptionExample Application
Asymmetric Reduction A prochiral ketone is reduced to a chiral alcohol using a chiral catalyst or biocatalyst.Synthesis of a specific stereoisomer of methyl 2-hydroxycyclohexanecarboxylate from a methyl 2-oxocyclohexanecarboxylate precursor.
Kinetic Resolution A racemic mixture of alcohols is reacted with a chiral reagent or enzyme that selectively reacts with one enantiomer, allowing for their separation.Separation of enantiomers of a racemic hydroxylated cyclohexanecarboxylate via enzyme-catalyzed acylation.

Diels-Alder Reaction Applications in Cyclohexanecarboxylate Ring Construction

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, offers a strategic approach to the synthesis of precursors for this compound. This [4+2] cycloaddition reaction, involving a conjugated diene and a dienophile, establishes the cyclohexene (B86901) core with predictable regio- and stereochemistry. wikipedia.org

A hypothetical, yet chemically sound, synthetic route could involve the reaction of a 1-substituted diene with methyl acrylate (B77674) as the dienophile. For instance, the reaction of 1-siloxy-1,3-butadiene with methyl acrylate would yield a siloxy-substituted cyclohexenecarboxylate. Subsequent hydrolysis of the silyl (B83357) enol ether would generate a ketone, which could then be subjected to a Grignard reaction with a methylmagnesium halide to install the methyl group and the tertiary alcohol, though this would result in a methyl group at the 2-position rather than the desired 1-position. A more direct, albeit challenging, approach would be the cycloaddition of a diene with a dienophile already containing the ester and a masked hydroxyl group at the appropriate position.

The reactivity of the diene and dienophile can be enhanced, and the selectivity controlled, through the use of Lewis acid catalysts. wikipedia.org Highly functionalized and sterically hindered cyclohexene systems, which were traditionally difficult to prepare, can now be accessed using mixed Lewis acid catalyst systems like AlBr₃/AlMe₃. wikipedia.org

Control of Relative Stereochemistry (e.g., Cis/Trans Isomerism)

The stereochemical outcome of the Diels-Alder reaction is a critical factor in determining the final relative stereochemistry of substituents on the cyclohexane (B81311) ring. The "endo rule" often predicts the major diastereomer in kinetically controlled reactions, where the electron-withdrawing group of the dienophile is oriented towards the developing diene bridge in the transition state. tcichemicals.comnrochemistry.com This preference is attributed to favorable secondary orbital interactions. tcichemicals.com

However, the endo product is typically the kinetic product and may not be the most thermodynamically stable. nrochemistry.com The exo isomer is often more stable due to reduced steric hindrance. nrochemistry.com The endo-exo selectivity can be influenced by various factors, including the reaction temperature, solvent polarity, and the presence of Lewis acid catalysts, which can enhance the preference for the endo adduct. tcichemicals.comchemistrysteps.com

The stereochemistry established in the Diels-Alder adduct directly influences the subsequent stereochemical outcomes of further transformations. For example, the stereochemistry of the ester group relative to the newly formed double bond will dictate the facial selectivity of a subsequent hydroxylation or epoxidation step, thereby controlling the cis/trans relationship between the ester and the newly introduced hydroxyl group. Modular strategies employing chain-walking catalysis have also emerged for the synthesis of disubstituted cyclohexanes with excellent kinetic stereocontrol. rsc.org

Functional Group Interconversions on the Cyclohexane Ring System

The hydroxyl and ester functionalities of this compound are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation Reactions of the Hydroxyl Group (e.g., to Ketones, Carboxylic Acids)

The hydroxyl group in this compound is a tertiary alcohol. Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. masterorganicchemistry.com Common oxidizing agents such as those used in the Jones, Swern, and PCC oxidations are ineffective at oxidizing tertiary alcohols. unco.edustackexchange.comperiodicchemistry.com Attempted oxidation of tertiary alcohols with strong oxidizing agents under harsh conditions, such as heating with acidic permanganate (B83412) or dichromate, typically leads to the cleavage of carbon-carbon bonds and degradation of the molecule.

Therefore, the hydroxyl group of this compound is not readily oxidized to a ketone or carboxylic acid without skeletal rearrangement or degradation.

Reduction Reactions of the Ester Group (e.g., to Alcohols)

The ester group of this compound can be selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to their corresponding primary alcohols. stackexchange.comlibretexts.orgyoutube.com This reaction would convert this compound into 1-(hydroxymethyl)cyclohexan-1-ol.

The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of the methoxide (B1231860) leaving group to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of the hydride reagent to the primary alcohol. wikipedia.orgstackexchange.com

In contrast, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters, while they readily reduce aldehydes and ketones. wikipedia.orgstackexchange.com This difference in reactivity allows for the chemoselective reduction of ketones or aldehydes in the presence of an ester group.

Reducing AgentReactivity with Ester GroupProduct
Lithium Aluminum Hydride (LiAlH₄)High1-(hydroxymethyl)cyclohexan-1-ol
Sodium Borohydride (NaBH₄)Low / No ReactionNo reaction

Nucleophilic Substitution Reactions at the Hydroxyl Center

The hydroxyl group of an alcohol is a poor leaving group, making direct nucleophilic substitution challenging. reactory.app For a substitution reaction to occur at the tertiary carbon center of this compound, the hydroxyl group must first be converted into a better leaving group.

One common method is to protonate the alcohol using a strong acid. reactory.app This converts the hydroxyl group into a water molecule, which is an excellent leaving group. The subsequent departure of water generates a tertiary carbocation. This carbocation can then be attacked by a nucleophile. This process follows an Sₙ1 mechanism. libretexts.org

Another approach involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups and can be displaced by a variety of nucleophiles. chemistrysteps.com

The Mitsunobu reaction is another powerful method for the dehydrative coupling of alcohols with a wide range of nucleophiles. tcichemicals.comrsc.orgwikipedia.org While it is most effective for primary and secondary alcohols, there have been reports of its application to tertiary alcohols, although it is generally less efficient. tcichemicals.comrsc.org This reaction proceeds with an inversion of stereochemistry at the reaction center. tcichemicals.com

Elimination Reactions and Carbocation Rearrangements (e.g., Hydride and Alkyl Shifts)

The acid-catalyzed dehydration of this compound is an example of an E1 elimination reaction. masterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation intermediate. libretexts.org A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.

According to Zaitsev's rule, the major product of the elimination will be the more substituted (and therefore more stable) alkene. doubtnut.comshaalaa.com In the case of 1-methylcyclohexanol, the major product is 1-methylcyclohexene. doubtnut.comshaalaa.com

Catalytic Systems in Cyclohexanecarboxylate Chemistry

The chemical reactivity and synthesis of this compound are significantly influenced by various catalytic systems. These methodologies enable its formation and subsequent transformation through acid-catalyzed, enzyme-catalyzed, and transition metal-catalyzed pathways. Each approach offers distinct advantages in terms of selectivity, reaction conditions, and potential for functionalization.

Acid-Catalyzed Processes

Acid catalysis plays a crucial role in both the synthesis and subsequent reactions of this compound. These processes typically involve protonation of a functional group to facilitate nucleophilic attack or elimination reactions.

The primary acid-catalyzed method for synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 1-hydroxycyclohexanecarboxylic acid, with methanol. This equilibrium reaction is typically driven towards the ester product by using an excess of methanol and a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The synthesis of the precursor, 1-hydroxycyclohexanecarboxylic acid, can be achieved through the hydrolysis of cyclohexanone (B45756) cyanohydrin, a reaction also promoted by strong acids. rsc.org

This compound, being a tertiary alcohol, is susceptible to acid-catalyzed dehydration. Protonation of the hydroxyl group by a strong acid converts it into a good leaving group (water). Subsequent elimination of water generates a stable tertiary carbocation at the C1 position. A proton is then abstracted from an adjacent carbon to form an alkene. According to Zaitsev's rule, the elimination will favor the formation of the more substituted, and thus more stable, alkene. In this case, the primary product would be methyl 1-cyclohexene-1-carboxylate. doubtnut.comshaalaa.com A less favored product, methylenecyclohexane (B74748) carboxylate, could also be formed if a proton is removed from the methyl group in a related compound like 1-methylcyclohexanol. doubtnut.comshaalaa.com

The ester functional group can also undergo acid-catalyzed hydrolysis, the reverse of Fischer esterification. This reaction is an equilibrium process and is favored by the presence of a large excess of water.

Table 1: Overview of Acid-Catalyzed Reactions
Reaction TypeSubstrate(s)Reagent(s)Typical CatalystPrimary Product
Fischer Esterification1-Hydroxycyclohexanecarboxylic Acid, MethanolExcess MethanolH₂SO₄, TsOHThis compound
DehydrationThis compoundHeatH₂SO₄, H₃PO₄Methyl 1-cyclohexene-1-carboxylate
Ester HydrolysisThis compoundExcess WaterH₂SO₄, HCl1-Hydroxycyclohexanecarboxylic Acid, Methanol

Enzyme-Catalyzed Transformations

Enzymatic catalysis offers a green and highly selective alternative for the synthesis and resolution of chiral molecules like this compound. Lipases are the most commonly employed enzymes for these transformations due to their stability, broad substrate tolerance, and high enantioselectivity. nih.gov

Enzymes can be used for the kinetic resolution of racemic this compound. In this process, a lipase (B570770) selectively catalyzes the hydrolysis or transesterification of one enantiomer at a much faster rate than the other. For instance, in a hydrolysis reaction, the racemic ester is treated with a lipase in an aqueous buffer. The enzyme might selectively hydrolyze the (R)-ester to the (R)-acid, leaving the unreacted (S)-ester in high enantiomeric excess. The resulting acid and ester can then be separated. Common lipases used for such resolutions include Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase. d-nb.infopolimi.it

Alternatively, enzymatic esterification can be used to synthesize the compound. The reaction between 1-hydroxycyclohexanecarboxylic acid and methanol can be catalyzed by an immobilized lipase, such as Novozym 435 (immobilized CALB). This approach often provides high yields under mild reaction conditions. If a racemic acid is used, this can also be a method for kinetic resolution, where the enzyme selectively esterifies one enantiomer, resulting in an enantioenriched ester and the unreacted acid of the opposite configuration.

Table 2: Common Enzymes in Cyclohexanecarboxylate Transformations
EnzymeTypical ReactionProcessPotential Outcome for Racemic Substrate
Candida antarctica Lipase B (CALB)Hydrolysis / TransesterificationKinetic ResolutionSeparation of enantiomers
Pseudomonas cepacia Lipase (PCL)Hydrolysis / TransesterificationKinetic ResolutionSeparation of enantiomers
Pseudomonas fluorescens LipaseHydrolysisKinetic ResolutionSeparation of enantiomers
4-Hydroxycyclohexanecarboxylate DehydrogenaseReductionSynthesis (of isomer)Stereoselective synthesis of trans-4-hydroxycyclohexanecarboxylic acid vulcanchem.com

Transition Metal Catalysis in Functionalization Reactions

While specific applications to this compound are not widely reported, transition metal catalysis represents a powerful and developing field for the functionalization of C-H bonds in saturated cyclic systems. youtube.comrsc.org These methods could potentially offer novel routes to modify the cyclohexane ring of the molecule.

The general approach involves the activation of a typically inert C-H bond by a transition metal center (e.g., palladium, rhodium, iridium), followed by the formation of a new carbon-carbon or carbon-heteroatom bond. snnu.edu.cnnih.gov For a substrate like this compound, functionalization could theoretically be directed to one of the methylene (B1212753) (CH₂) groups of the cyclohexane ring.

A significant challenge in C-H functionalization is controlling the regioselectivity. In many cases, a directing group is used to position the metal catalyst near a specific C-H bond. rsc.org In this compound, the ester or hydroxyl group could potentially act as a weak directing group, although this can be challenging to achieve with high selectivity. Without a strong directing effect, reactions might yield a mixture of products functionalized at different positions (C2, C3, C4). The development of suitable ligands and catalytic systems is crucial for achieving high selectivity in such transformations. youtube.com This area remains a frontier for synthetic innovation, with the potential to create complex derivatives from simple starting materials.

Table 3: Potential Transition Metal-Catalyzed Functionalizations
Reaction TypePotential Coupling PartnerCommon Metal CatalystPotential ProductKey Challenge
C-H ArylationAryl HalidePalladium (Pd)Methyl 1-hydroxy-(aryl)cyclohexanecarboxylateRegioselectivity
C-H AlkenylationAlkeneRhodium (Rh), Ruthenium (Ru)Methyl 1-hydroxy-(alkenyl)cyclohexanecarboxylateRegioselectivity
C-H BorylationBis(pinacolato)diboronIridium (Ir)Methyl 1-hydroxy-(boryl)cyclohexanecarboxylateRegioselectivity
C-H AminationAmine SourceRhodium (Rh), Palladium (Pd)Methyl 1-hydroxy-(amino)cyclohexanecarboxylateRegioselectivity, Oxidant requirement

Mechanistic Elucidation and Reactivity Theory

Reaction Mechanisms Involving the Ester and Hydroxyl Functionalities

The ester and hydroxyl groups of Methyl 1-hydroxycyclohexanecarboxylate are susceptible to a range of transformations, including nucleophilic attack at the acyl carbon, protonation/deprotonation events, and the formation of carbocation intermediates.

The ester functionality of this compound is a key site for nucleophilic acyl substitution reactions. These reactions proceed through a characteristic addition-elimination mechanism. masterorganicchemistry.com The general pathway involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Subsequently, this intermediate collapses, expelling the methoxy (B1213986) group as a leaving group and resulting in a new carbonyl compound. masterorganicchemistry.com

Two of the most common nucleophilic acyl substitution reactions for esters are hydrolysis, which can be either acid-catalyzed or base-promoted, and Fischer esterification, which is the reverse of acid-catalyzed hydrolysis. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the ester is first protonated by a hydronium ion (H₃O⁺). chemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. chemguide.co.uklibretexts.org The subsequent steps involve proton transfer and the elimination of methanol (B129727) to yield the corresponding carboxylic acid, 1-hydroxycyclohexanecarboxylic acid. youtube.com All steps in this mechanism are reversible. masterorganicchemistry.com

Base-Promoted Hydrolysis (Saponification):

In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the reaction is initiated by the nucleophilic attack of the hydroxide ion on the carbonyl carbon. youtube.com This process is technically base-promoted rather than base-catalyzed because the hydroxide ion is consumed in the reaction. youtube.com The reaction proceeds through a tetrahedral intermediate, which then eliminates the methoxide (B1231860) ion (CH₃O⁻). An acid-base reaction between the newly formed carboxylic acid and the strongly basic methoxide ion drives the reaction to completion, forming a carboxylate salt and methanol. youtube.com

Fischer Esterification:

The formation of this compound from 1-hydroxycyclohexanecarboxylic acid and methanol is achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction follows the reverse pathway of acid-catalyzed hydrolysis. The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol (methanol) is typically used. masterorganicchemistry.com

Protonation and deprotonation steps are fundamental to the reactions involving this compound, influencing the reactivity of both the ester and hydroxyl groups.

In acid-catalyzed reactions, the initial and crucial step is the protonation of an oxygen atom. For the ester group, the carbonyl oxygen is more likely to be protonated than the ether oxygen of the methoxy group due to the resonance stabilization of the resulting cation. youtube.com Protonation of the carbonyl oxygen activates the ester towards nucleophilic attack. libretexts.org

The tertiary hydroxyl group can also be protonated in acidic media, forming an alkyloxonium ion. libretexts.org This protonation is a key step in reactions that proceed via a carbocation intermediate, as it transforms the poor leaving group (OH⁻) into a good leaving group (H₂O). libretexts.orgopenstax.org

Deprotonation events are equally important. In base-promoted hydrolysis, the final step is the deprotonation of the carboxylic acid by the methoxide ion, which is a thermodynamically favorable process that drives the equilibrium towards the products. youtube.com In acid-catalyzed mechanisms, deprotonation of the attacking nucleophile (e.g., water in hydrolysis) and the final deprotonation to regenerate the acid catalyst are essential steps. masterorganicchemistry.com The study of α-hydroxy carboxylic acids has shown that their ionization equilibria can be influenced by the formation of complexes, for instance with boric acid, which affects the acidity of the hydroxyl protons. mdpi.com

The tertiary nature of the alcohol in this compound makes it prone to forming a tertiary carbocation under acidic conditions. openstax.org The process is initiated by the protonation of the hydroxyl group, followed by the departure of a water molecule. openstax.orgmasterorganicchemistry.com This Sₙ1-type mechanism generates a relatively stable tertiary carbocation at the C1 position of the cyclohexane (B81311) ring. libretexts.org

Once formed, this carbocation can undergo several subsequent reactions. It can be attacked by a nucleophile to form a substitution product, or it can undergo elimination (E1 mechanism) to form an alkene. masterorganicchemistry.comunacademy.com

Furthermore, the carbocation is susceptible to rearrangement to form a more stable carbocation, although in this specific case, the initial carbocation is already tertiary. libretexts.org However, rearrangements such as hydride or alkyl shifts can occur if they lead to a thermodynamically more favorable intermediate. libretexts.orgmasterorganicchemistry.com For instance, if a neighboring carbon possesses substituents that could better stabilize a positive charge through resonance or other electronic effects, a rearrangement might be observed. libretexts.org In the context of cyclic systems like the cyclohexane ring, carbocation rearrangements can also lead to ring expansion or contraction, although this is less common for a six-membered ring compared to smaller, more strained rings. masterorganicchemistry.com

The stability of carbocations follows the order: tertiary > secondary > primary. libretexts.org Any potential rearrangement will be driven by the formation of a more stable carbocationic species. youtube.com

Superacid Chemistry and Carbocyclic Rearrangements

In superacidic media, which are acids stronger than 100% sulfuric acid, the reactivity of this compound is dramatically enhanced, leading to the formation of highly reactive intermediates known as superelectrophiles and subsequent carbocyclic rearrangements. wikipedia.org

Superacids are capable of protonating even very weak bases. rushim.ru In the case of this compound, both the ester and hydroxyl functionalities can be protonated. The extreme acidity of the medium can lead to double protonation, generating a dicationic species, or superelectrophile. beilstein-journals.org For the closely related compound, 1-hydroxycyclohexanecarboxylic acid, reaction in a superacid like FSO₃H-SO₃ leads to ionization to form a superelectrophile. beilstein-journals.org This dicationic intermediate possesses a high charge density, making it exceptionally reactive. nih.gov The formation of such superelectrophiles is a key feature of superacid chemistry and opens up reaction pathways that are not accessible under normal acidic conditions. nih.gov

Once the superelectrophile is formed, it can undergo intramolecular rearrangements to delocalize the positive charge and achieve a more stable electronic configuration. beilstein-journals.org These rearrangements are often driven by the repulsion between the positive charges in the dicationic species. beilstein-journals.org

A prominent rearrangement pathway involves a series of intramolecular hydride shifts. For 1-hydroxycyclohexanecarboxylic acid in superacid, a proposed mechanism involves successive hydride shifts within the cyclohexane ring. beilstein-journals.org This charge migration effectively separates the two cationic centers, leading to a more stabilized dicationic intermediate. beilstein-journals.org These 1,2-hydride shifts are common in carbocation chemistry and occur to move a positive charge to a more stable position. libretexts.orglibretexts.org While the initial carbocation in this system is tertiary, the electronic repulsion in the superelectrophile can drive these shifts.

Following the hydride shifts, the resulting charge-separated dication can undergo further reactions, such as cyclization. In the case of 1-hydroxycyclohexanecarboxylic acid, this leads to the formation of a protonated bicyclic lactone. beilstein-journals.org This demonstrates how the unique environment of a superacid can facilitate complex carbocyclic rearrangements that are not observed under milder conditions.

Cyclization Reactions under Extreme Acidic Conditions

The acid-catalyzed cyclization of this compound is a classic example of intramolecular lactonization. The reaction is typically carried out in the presence of a strong acid catalyst, which protonates the ester's carbonyl oxygen, rendering the carbonyl carbon more susceptible to nucleophilic attack by the hydroxyl group.

The general mechanism involves the following steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the methyl ester group, increasing the electrophilicity of the carbonyl carbon.

Intramolecular nucleophilic attack: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the newly formed oxonium ion to one of the oxygen atoms of the original ester group.

Elimination of methanol: The protonated methoxy group is a good leaving group and is eliminated as methanol, leading to the formation of the protonated lactone.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen of the lactone, regenerating the acid catalyst and yielding the final product, 1-oxaspiro[4.5]decan-2-one.

While specific quantitative data for the cyclization of this compound under a range of extreme acidic conditions is not extensively documented in publicly available literature, the principles of acid-catalyzed lactonization are well-established. The efficiency of the reaction is highly dependent on the nature and concentration of the acid catalyst, the reaction temperature, and the reaction time. Generally, increasing the acidity and temperature favors the formation of the lactone.

For analogous systems, such as the formation of γ-butyrolactone from γ-hydroxybutyric acid and its esters, the equilibrium is known to favor the lactone in acidic conditions (pH < 4). The reaction between γ-hydroxybutyric acid (GHB) and alcohols under acidic conditions can lead to the formation of the corresponding esters of GHB.

The following interactive data table summarizes hypothetical yet plausible reaction conditions and expected outcomes for the acid-catalyzed cyclization of this compound, based on general principles of organic chemistry and data from related reactions.

Table 1. Plausible Reaction Conditions for the Acid-Catalyzed Cyclization of this compound.

It is important to note that under these strong acidic conditions, side reactions such as dehydration of the tertiary alcohol to form unsaturated esters, followed by polymerization, can occur, potentially lowering the yield of the desired lactone. The choice of acid and reaction conditions must be carefully optimized to maximize the yield of 1-oxaspiro[4.5]decan-2-one.

Computational and Theoretical Chemistry Studies

Quantum Chemical Analysis of Electronic Effects (e.g., Electrophilicity of Carbonyl)

The reactivity of the carbonyl group in Methyl 1-hydroxycyclohexanecarboxylate is a key feature of its chemical profile. Quantum chemical analyses allow for a detailed examination of the electronic effects that influence this reactivity, particularly the electrophilicity of the carbonyl carbon.

Recent studies on related carbonyl compounds, such as cyclohexanones, have challenged the traditional view that electrophilicity is primarily dictated by frontier molecular orbital (FMO) interactions. rsc.orgnih.gov Instead, computational investigations using methods like the activation strain model and quantitative Kohn–Sham molecular orbital (MO) theory suggest that electrostatic attractions between the carbonyl compound and an approaching nucleophile are the main determinants of electrophilicity along the entire reaction coordinate. rsc.orgnih.gov For a series of cyclohexanones, the relative electrophilicity was found to correlate well with the electrostatic interaction term rather than with the global electrophilicity index (ω), which is derived from FMO energies. nih.gov

In the context of this compound, the carbonyl carbon of the ester group is the primary electrophilic site. The presence of the adjacent hydroxyl group and the ester oxygen atom influences the electron density at this carbon. While resonance donation from the ester oxygen atom can decrease the electrophilicity compared to a ketone, the inductive effect of the oxygen atoms still renders the carbonyl carbon susceptible to nucleophilic attack. libretexts.org

Computational methods such as Density Functional Theory (DFT) can be employed to calculate various electronic parameters that quantify these effects. These parameters provide a more nuanced understanding of the electronic environment of the carbonyl group.

Table 1: Calculated Electronic Properties of a Model Carbonyl System

ParameterDescriptionIllustrative Value
Mulliken Atomic Charge on C=O Represents the partial charge on the carbonyl carbon, indicating its electrophilicity. A more positive value suggests higher electrophilicity.+0.5 to +0.7 e
LUMO Energy The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy generally indicates a greater susceptibility to nucleophilic attack.-0.5 to -1.5 eV
Global Electrophilicity Index (ω) A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.1.0 to 1.5 eV

Note: The values in this table are illustrative for a generic ester carbonyl group and would require specific calculations for this compound.

Steric Influence on Reaction Rates and Stereoselectivity

The cyclohexane (B81311) ring in this compound imposes significant steric constraints that can influence the rates of reactions and their stereochemical outcomes. The geminal substitution at the C1 position with both a hydroxyl and a methoxycarbonyl group creates a sterically hindered environment around the reactive centers.

The concept of "A-values" is a quantitative measure of the steric bulk of a substituent on a cyclohexane ring. masterorganicchemistry.comwikipedia.org It represents the Gibbs free energy difference between a conformation where the substituent is in an axial position versus an equatorial position. wikipedia.org A larger A-value signifies a greater preference for the equatorial position due to the avoidance of destabilizing 1,3-diaxial interactions. masterorganicchemistry.com

For the individual substituents on this compound, the A-values provide insight into their steric demands.

Table 2: A-Values for Relevant Substituents

SubstituentA-Value (kcal/mol)
-OH (Hydroxyl)~0.9
-COOCH₃ (Methoxycarbonyl)~1.2

Source: Data compiled from various sources on conformational analysis.

Conformational Analysis and Energetic Landscapes of Cyclohexyl Systems

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. For substituted cyclohexanes, the substituents can occupy either axial or equatorial positions, and the molecule will exist in an equilibrium between two chair conformations that interconvert via a "ring-flip". libretexts.orglibretexts.org

In this compound, the C1 carbon is substituted with both a hydroxyl and a methoxycarbonyl group. In any given chair conformation, one of these substituents will be in an axial position, and the other will be in an equatorial position. The relative stability of the two possible chair conformations is determined by the steric demands of these groups, as quantified by their A-values. masterorganicchemistry.comwikipedia.org

The conformer that places the sterically bulkier group in the more spacious equatorial position will be lower in energy and thus more populated at equilibrium. libretexts.org Based on the A-values in Table 2, the methoxycarbonyl group is slightly bulkier than the hydroxyl group. Therefore, the favored conformation will have the -COOCH₃ group in the equatorial position and the -OH group in the axial position.

The energy difference between these two conformations can be estimated from the difference in their A-values.

Table 3: Conformational Energetics of this compound

ConformerAxial SubstituentEquatorial SubstituentRelative Energy (kcal/mol)
A -OH-COOCH₃~0
B -COOCH₃-OH~0.3

Note: The relative energy is estimated based on the difference in A-values (1.2 - 0.9 = 0.3 kcal/mol). This is a simplified model and does not account for potential intramolecular interactions or solvent effects.

This small energy difference suggests that both conformers will be present in significant proportions at room temperature, although conformer A will be slightly favored. Computational modeling can provide a more accurate energetic landscape, including the energy barrier for the ring-flip process.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and the calculation of transition state structures and energies. This provides a theoretical framework for understanding reaction kinetics and selectivity.

For reactions involving this compound, such as ester hydrolysis or nucleophilic substitution, computational modeling can elucidate the step-by-step molecular transformations. For instance, in the acid-catalyzed hydrolysis of the ester, the mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer, and elimination of methanol (B129727). e3s-conferences.org

DFT calculations can be used to locate the transition state for the rate-determining step, which is often the nucleophilic attack on the protonated carbonyl. The calculated activation energy (the energy difference between the reactants and the transition state) can then be correlated with the experimentally observed reaction rate.

Table 4: Illustrative Calculated Energies for a Reaction Step

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants This compound + H₂O + H⁺0
Transition State Structure corresponding to the highest energy point along the reaction coordinate for water attack.+15 to +25
Intermediate Tetrahedral intermediate formed after water attack.+5 to +10

Note: These values are illustrative for a generic acid-catalyzed ester hydrolysis and would need to be specifically calculated for the target molecule.

Furthermore, computational modeling can predict the stereochemical outcome of reactions. By calculating the activation energies for attack from the two different faces of the carbonyl group (axial vs. equatorial attack), it is possible to determine which pathway is energetically favored, thus predicting the stereoselectivity of the reaction. e3s-conferences.org

Advanced Research Applications and Utility in Chemical Sciences

Strategic Intermediate in Complex Molecule Synthesis (e.g., Pharmaceuticals, Agrochemicals)

In the realm of organic synthesis, methyl 1-hydroxycyclohexanecarboxylate serves as a key strategic intermediate. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing a pathway to more elaborate molecular structures. The hydroxyl group can be oxidized to a ketone, protected, or used as a nucleophile, while the ester group can be hydrolyzed, reduced to an alcohol, or converted into other functional groups like amides.

This versatility is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where the cyclohexane (B81311) core is a common structural motif. The compound acts as a building block, allowing for the introduction of a functionalized six-membered ring into a larger target molecule. For instance, derivatives of cyclohexanecarboxylates are widely studied for their potential applications in medicinal chemistry. cymitquimica.com The synthesis of complex molecules often involves a multi-step process where intermediate compounds with specific functionalities are required. This compound and its isomers, such as methyl 4-hydroxycyclohexanecarboxylate, are employed as precursors in these synthetic routes. vulcanchem.com For example, the synthesis of highly active narcotic analgesics like remifentanil relies on key intermediates that are functionalized piperidine (B6355638) rings, but the principles of using cyclic carboxylates as foundational intermediates are broadly applicable in pharmaceutical synthesis. researchgate.net

Building Block for Novel Polymeric and Material Science Constructs

The functional groups of this compound make it a promising candidate as a monomer or a precursor to monomers for the synthesis of novel polymers. The hydroxyl group can participate in condensation polymerizations, such as the formation of polyesters or polyurethanes. The ester group can be transformed, for example, through reduction to a primary alcohol, yielding a diol that can be a valuable monomer for step-growth polymerization.

The incorporation of the cyclohexane ring into a polymer backbone can impart desirable properties to the resulting material, such as increased thermal stability, rigidity, and a higher glass transition temperature compared to analogous aliphatic polymers. These properties are sought after in the development of advanced materials, resins, and specialty polymers. While direct polymerization of this compound is not widely documented, the use of similar bifunctional molecules is a well-established strategy in polymer chemistry. For example, lipase-catalyzed ring-opening polymerization of lactones is a common method for producing polyesters, a reaction for which a lactone derived from this compound could be a substrate. researchgate.net Furthermore, block copolymers containing building blocks like poly(ε-caprolactone) are synthesized for applications such as drug delivery, demonstrating the utility of cyclic esters and their derivatives in material science. researchgate.netresearchgate.net

Development of Conformationally Constrained Analogues for Chemical Biology

The cyclohexane ring of this compound exists predominantly in a chair conformation. This inherent structural rigidity is a valuable feature for designing molecules that can adopt a specific and predictable three-dimensional shape. In chemical biology and medicinal chemistry, such conformationally constrained analogues are used to probe the binding sites of proteins, enzymes, and receptors.

By incorporating this rigid scaffold into a biologically active molecule, researchers can lock the molecule into a specific conformation that may enhance its binding affinity and selectivity for its biological target. This "magic methyl" effect, where the addition of a methyl group can significantly alter pharmacological properties, is a known concept in drug discovery, often due to the conformational constraints it imposes. nih.gov The hydroxyl and ester groups on the cyclohexane ring serve as handles to attach the scaffold to other parts of a molecule or to introduce further diversity. This approach is crucial for structure-activity relationship (SAR) studies, where understanding the optimal three-dimensional arrangement for biological activity is key to designing more potent and selective drugs.

Investigation of Enzymatic Processes and Metabolic Pathways

The compound is also utilized in biochemical and environmental research to study enzymatic reactions and biodegradation pathways.

Biocatalysis employs enzymes to perform chemical reactions with high selectivity and under mild conditions. astrazeneca.com this compound can serve as a substrate for various classes of enzymes. For example, esterases or lipases can catalyze the hydrolysis of its methyl ester group to the corresponding carboxylic acid, 1-hydroxycyclohexanecarboxylic acid. researchgate.netnih.gov This type of reaction is fundamental in studying enzyme kinetics and substrate specificity.

Furthermore, methyltransferase enzymes, which catalyze the transfer of a methyl group, could potentially be studied in the reverse reaction or with related substrates. nih.gov Carboxyl methyltransferase (CMT) enzymes, for instance, catalyze the biomethylation of carboxylic acids. nih.gov The study of such enzymatic transformations is critical for developing green and sustainable chemical processes.

Understanding the environmental fate of chemical compounds is crucial. Studies on the biodegradation of cyclic carboxylic acids, which are components of naphthenic acids found in crude oil, provide insight into how microorganisms break down such structures. nih.gov A closely related compound, trans-4-methyl-1-cyclohexane carboxylic acid, has been shown to be biodegradable by certain bacteria. nih.govresearchgate.net It is plausible that the biodegradation of this compound would proceed through an initial enzymatic hydrolysis of the ester to yield 1-hydroxycyclohexanecarboxylic acid, which would then enter a metabolic pathway for ring cleavage and further degradation. Studying the kinetics and pathways of such processes is essential for environmental science and bioremediation efforts.

Biodegradation Kinetic Parameters for a Related Compound (trans-4-methyl-1-cyclohexane carboxylic acid)
ParameterValueConditionReference
Maximum Specific Growth Rate0.52 day⁻¹23°C, Neutral pH nih.gov
Maximum Specific Growth Rate1.69 day⁻¹pH 10 nih.gov
Maximum Yield0.21 mg biomass/mg substrate23°C, Neutral pH nih.gov
Maximum Yield0.41 mg biomass/mg substratepH 10 nih.gov

Synthesis of Fluorinated Analogues for Mechanistic and Biosynthetic Probes

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated analogues of bioactive compounds are widely used in medicinal chemistry and as probes for mechanistic studies. The synthesis of fluorinated versions of this compound would provide valuable tools for research.

Organofluorine compounds are significant in pharmaceuticals, agrochemicals, and materials science. mdpi.com A fluorine atom can be introduced at various positions on the cyclohexane ring to study its effect on conformation, reactivity, and biological activity. For example, ¹⁹F NMR spectroscopy is a powerful technique for probing molecular interactions and metabolic pathways, as there is no background signal in biological systems. A fluorinated analogue of this compound could be used as a mechanistic probe to study enzyme active sites or as a tracer in metabolic studies. The synthesis of such analogues can be challenging but offers access to unique chemical tools for advanced research. mdpi.comnih.gov

Structural and Stereochemical Research

Assignment of Relative and Absolute Configuration in Cyclohexanecarboxylate (B1212342) Derivatives

The determination of the relative and absolute configuration of methyl 1-hydroxycyclohexanecarboxylate and its analogs is fundamental to understanding their chemical behavior. The relative configuration often pertains to the spatial relationship between the hydroxyl and methoxycarbonyl groups and other substituents on the cyclohexane (B81311) ring.

Research has shown that the stereochemical outcome of synthesizing 1-hydroxycyclohexanecarboxylic acids can be directed by the choice of reaction pathway. For instance, the hydrolysis of cyanohydrins derived from substituted cyclohexanones has been found to yield exclusively the hydroxy-acid with an equatorial carboxyl group. Conversely, the oxidation of ethynyl (B1212043) carbinols can produce a predominance of the isomer with an axial carboxyl group. This control over the stereochemistry at C1 is crucial for synthesizing specific diastereomers.

The assignment of the absolute configuration of the chiral center at C1, when the molecule is optically active, requires more sophisticated techniques. For α-hydroxy acids and their esters, several methods are available:

Chiral Derivatization Agents: Methods such as the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) are powerful tools. nih.gov These reagents react with the hydroxyl group to form diastereomeric esters or amides, which can then be distinguished by spectroscopic techniques, most commonly ¹H NMR spectroscopy. The differential shielding of protons near the newly introduced chiral auxiliary allows for the deduction of the absolute configuration of the original molecule. researchgate.net

Enzymatic Conversion: The stereospecificity of enzymes can be exploited for configurational assignment. An enzyme that selectively reacts with one enantiomer of a racemic mixture allows for the determination of the absolute configuration of the unreacted enantiomer. nih.gov

Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy are invaluable for determining the absolute configuration of chiral molecules. The Exciton Coupled Circular Dichroism (ECCD) method, for example, can be used by forming a complex between the chiral molecule and a host system, where the induced helicity of the complex is diagnostic of the guest's absolute stereochemistry. acs.org

Impact of Ring Substitution and Configuration on Reactivity and Selectivity

The substitution pattern and the stereochemical configuration of the cyclohexane ring profoundly influence the reactivity and selectivity of this compound derivatives. The orientation of functional groups, whether axial or equatorial, dictates their steric accessibility and electronic environment, which in turn governs reaction outcomes.

The general principle that equatorial substituents are more stable and less sterically hindered than their axial counterparts has significant chemical consequences. fiveable.meucalgary.ca For instance, a reaction involving nucleophilic attack at the carbonyl group of the ester might proceed at a different rate depending on whether the ester group is in a sterically encumbered axial position or a more accessible equatorial position.

Furthermore, the presence of other substituents on the ring can lead to diastereoselective reactions. The stereochemical course of reactions such as enolate formation and subsequent alkylation, or reductions of a ketone functionality elsewhere on the ring, will be influenced by the existing stereocenters. The substituents can direct incoming reagents to one face of the molecule over the other, leading to the preferential formation of one diastereomer. The stereoselective synthesis of highly substituted cyclohexanone (B45756) skeletons, which are precursors to compounds like this compound, often relies on controlling these diastereoselective transformations. beilstein-journals.org

Conformational Dynamics of Substituted Cyclohexane Rings

The cyclohexane ring is not static but undergoes a rapid "ring-flip" between two chair conformations at room temperature. youtube.com For an unsubstituted cyclohexane, these two chairs are identical in energy. However, for a substituted cyclohexane like this compound, the two chair conformers are not energetically equivalent.

The conformer that places the bulky substituents in the equatorial position is generally more stable. This is due to the avoidance of unfavorable 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring. ucalgary.camasterorganicchemistry.com The magnitude of this preference, often quantified as the "A-value," depends on the steric bulk of the substituent.

In the case of this compound, both the hydroxyl and the methoxycarbonyl groups are at the C1 position. The conformational equilibrium will be a balance of the steric demands of these two groups and any other substituents on the ring. The interplay between steric repulsion and stabilizing electronic interactions, such as hydrogen bonding, can also influence the conformational preference. Theoretical studies, often employing Density Functional Theory (DFT), can provide insights into the subtle energy differences between various conformers. rsc.org

Spectroscopic Methods for Stereochemical Characterization

Spectroscopic techniques are indispensable for the stereochemical analysis of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard.

¹H NMR Spectroscopy can provide a wealth of information about the relative configuration and conformation of the molecule. Key parameters include:

Chemical Shifts: The chemical shift of protons on the cyclohexane ring can indicate whether they are in an axial or equatorial environment. Generally, axial protons resonate at a slightly higher field (lower ppm) than their equatorial counterparts.

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them. The characteristic large trans-diaxial coupling (J_ax,ax ≈ 10-13 Hz) is a definitive indicator of the axial-axial relationship between two protons on adjacent carbons. In contrast, axial-equatorial and equatorial-equatorial couplings are typically smaller (J_ax,eq and J_eq,eq ≈ 2-5 Hz).

¹³C NMR Spectroscopy provides complementary information. The chemical shifts of the ring carbons can also be sensitive to the stereochemistry of the substituents.

The following table illustrates hypothetical ¹H NMR data for a substituted this compound, demonstrating how chemical shifts and coupling constants can be used to assign stereochemistry.

ProtonChemical Shift (ppm) - Conformer AMultiplicity & Coupling Constants (Hz) - Conformer AChemical Shift (ppm) - Conformer BMultiplicity & Coupling Constants (Hz) - Conformer B
H-2ax1.85ddd, J = 12.5, 12.5, 3.02.10ddd, J = 13.0, 4.5, 2.0
H-2eq2.20ddd, J = 12.5, 4.5, 2.51.95ddd, J = 13.0, 4.5, 4.5
OCH₃3.75s3.78s
OH2.50s2.65s

Note: This is an illustrative table with typical values. Actual data would be dependent on the specific substitution pattern and solvent.

In addition to NMR, other spectroscopic methods play a role:

Infrared (IR) Spectroscopy: Can be used to identify functional groups, such as the hydroxyl (-OH stretch) and the ester carbonyl (C=O stretch). The position of these bands can sometimes be influenced by hydrogen bonding, providing indirect conformational information.

Mass Spectrometry (MS): Primarily used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.

By combining these spectroscopic methods with chemical synthesis and computational modeling, a comprehensive understanding of the complex stereochemical landscape of this compound and its derivatives can be achieved.

Emerging Research Frontiers in Methyl 1 Hydroxycyclohexanecarboxylate Chemistry

Development of Novel Catalytic and Biocatalytic Systems

The synthesis of chiral α-hydroxy esters, including Methyl 1-hydroxycyclohexanecarboxylate, is a key focus in the development of pharmaceuticals and fine chemicals. The drive for greener and more efficient synthetic routes has spurred significant research into novel catalytic and biocatalytic systems.

Recent progress in this area has highlighted the potential of enzymatic catalysts. Lipases, for instance, have demonstrated considerable promise in the kinetic resolution of related cyclic esters. These enzymes can selectively hydrolyze one enantiomer of a racemic mixture, yielding a highly enantioenriched product. While specific studies on this compound are emerging, research on analogous structures suggests that lipases from sources such as Candida antarctica could be effective. The operational parameters for such biocatalytic resolutions are a critical area of investigation, with temperature, pH, and solvent system all playing a crucial role in both reaction rate and enantioselectivity.

Dehydrogenases represent another class of enzymes with significant potential for the stereoselective synthesis of this compound. These enzymes can catalyze the reduction of the corresponding α-keto ester, methyl 1-oxocyclohexanecarboxylate, to a specific enantiomer of the desired α-hydroxy ester. The stereochemical outcome is dictated by the enzyme's active site, offering a powerful tool for asymmetric synthesis. The development of cofactor regeneration systems is a key challenge in the industrial application of dehydrogenases, and research is ongoing to create efficient in-situ recycling methods.

Beyond biocatalysis, the development of novel chemocatalysts is also a vibrant area of research. While not specific to this compound, new catalytic systems for the synthesis of α-hydroxy esters often involve transition metal complexes that can facilitate asymmetric hydrogenation or oxidation reactions. The design of chiral ligands for these metal centers is paramount to achieving high levels of enantioselectivity.

Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis

Catalyst TypePotential AdvantagesKey Research Challenges
LipasesHigh enantioselectivity, mild reaction conditions, reusability of immobilized enzymes.Limited to kinetic resolution, potential for low yields of the desired enantiomer.
DehydrogenasesHigh stereoselectivity, direct synthesis of a single enantiomer.Requirement for stoichiometric cofactor, challenges in cofactor regeneration.
Chiral Metal CatalystsHigh turnover numbers, potential for broad substrate scope.Cost of precious metals, sensitivity to air and moisture, ligand synthesis.

Exploration of Undiscovered Reactivity Patterns

While the fundamental reactivity of the hydroxyl and ester functional groups in this compound is well-established, emerging research seeks to uncover novel and previously unexploited reaction pathways. The unique steric and electronic environment of the tertiary α-hydroxy ester motif within a cyclohexane (B81311) ring could lead to unexpected chemical behavior.

One area of active investigation is the rearrangement reactions of α-hydroxy ketones, a class of compounds closely related to this compound. organicreactions.org These rearrangements, often catalyzed by acids or bases, can lead to the formation of structurally diverse products through ring expansion or contraction. organicreactions.org Theoretical studies and computational chemistry are becoming increasingly important tools to predict and understand these complex transformations. By mapping the potential energy surfaces of possible reaction pathways, researchers can identify plausible, yet undiscovered, rearrangements of this compound.

The development of new synthetic methodologies can also unveil novel reactivity. For instance, photoredox catalysis and electrochemistry offer alternative ways to activate the molecule, potentially leading to radical-mediated reactions that are not accessible through traditional thermal methods. The behavior of this compound under such conditions is a largely unexplored frontier.

Furthermore, the strategic placement of the hydroxyl and ester groups on a cyclohexane scaffold could be exploited in domino or cascade reactions. A single activation event could trigger a series of intramolecular transformations, rapidly building molecular complexity. The design of substrates and reaction conditions to promote such cascades is a key challenge and a significant opportunity for innovation.

Table 2: Potential Areas for Exploring Undiscovered Reactivity

Research AreaPotential OutcomesMethodologies
Rearrangement ReactionsSynthesis of novel carbocyclic and heterocyclic scaffolds.Computational modeling, reaction with strong acids/bases.
Photoredox/ElectrochemistryAccess to radical-mediated transformations, novel C-C and C-X bond formations.Use of photocatalysts and electrochemical cells.
Domino/Cascade ReactionsRapid construction of complex molecules from a simple starting material.Design of tailored substrates and catalytic systems.

Advancements in Reaction Engineering for Scalable Synthesis

The translation of a laboratory-scale synthesis to an industrial process presents a unique set of challenges. For this compound, advancements in reaction engineering are crucial for developing efficient, safe, and cost-effective scalable production methods.

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. thieme-connect.deflinders.edu.aupolimi.it The use of microreactors or packed-bed reactors offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and process control. polimi.it The synthesis of this compound and its derivatives could be significantly optimized by transitioning to a continuous flow setup. For instance, a multi-step synthesis could be telescoped into a single, continuous process, minimizing manual handling and purification steps. flinders.edu.au

Process intensification is another key concept in modern chemical manufacturing. This involves the development of novel reactors and processing techniques that lead to a significant reduction in equipment size and an increase in production efficiency. For the synthesis of esters like this compound, reactive distillation, where the reaction and separation occur in the same unit, can be a highly effective strategy to overcome equilibrium limitations by continuously removing water.

The integration of real-time monitoring and control is also transforming chemical production. In-line analytical techniques, such as infrared (IR) spectroscopy and high-performance liquid chromatography (HPLC), can provide continuous feedback on reaction progress, allowing for precise control of process parameters to maximize yield and purity. These principles of process analytical technology (PAT) are being increasingly applied to the scalable synthesis of complex organic molecules.

Table 3: Strategies for Scalable Synthesis of this compound

TechnologyKey AdvantagesImplementation Considerations
Continuous Flow ChemistryImproved safety, enhanced heat/mass transfer, automation potential.Reactor design, pumping systems, residence time control.
Process IntensificationReduced footprint, lower capital costs, increased efficiency.Development of novel reactor designs (e.g., reactive distillation).
Process Analytical Technology (PAT)Real-time monitoring and control, improved consistency and quality.Integration of in-line analytical instrumentation and control systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.